molecular formula C13H16N2O2 B15276501 (1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol

(1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B15276501
M. Wt: 232.28 g/mol
InChI Key: GLZUQHHMGSRSPK-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Reduction to methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive pyrazoles.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxybenzyl group could enhance its binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-5-methyl-1H-pyrazol-3-yl)methanol: Similar structure but lacks the methoxy group.

    (1-(4-Methoxybenzyl)-1H-pyrazol-3-yl)methanol: Similar structure but lacks the methyl group on the pyrazole ring.

Uniqueness

The presence of both the methoxybenzyl and methyl groups in (1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)methanol may confer unique properties such as enhanced stability, solubility, or biological activity compared to its analogs.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C13H16N2O2/c1-10-7-12(9-16)14-15(10)8-11-3-5-13(17-2)6-4-11/h3-7,16H,8-9H2,1-2H3

InChI Key

GLZUQHHMGSRSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)OC)CO

Origin of Product

United States

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